Evidence 1: Markedly Reduced sEH Inhibitory Potency Compared to Positional Isomer
N-(8-methoxynaphthalen-1-yl)acetamide exhibits a >100-fold reduction in soluble epoxide hydrolase (sEH) inhibitory potency compared to its close positional isomer, N-(7-methoxynaphthalen-1-yl)acetamide. This quantitative difference, derived from a standard fluorogenic substrate assay, directly demonstrates the critical impact of methoxy group placement on target engagement [1][2].
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = >10,000 nM |
| Comparator Or Baseline | N-(7-methoxynaphthalen-1-yl)acetamide (agomelatine) |
| Quantified Difference | >100-fold less potent |
| Conditions | Fluorescence-based assay using recombinant human sEH and (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as substrate |
Why This Matters
This data justifies procurement of the 8-methoxy isomer specifically as a low-activity control or for SAR studies requiring a distinct activity cliff, where use of the 7-methoxy isomer would yield false-positive sEH inhibition.
- [1] BindingDB Entry: BDBM50591538 / CHEMBL5205807. IC50 > 10,000 nM for human sEH. View Source
- [2] BindingDB Entry: BDBM50591533 / CHEMBL4449485. IC50 = 100 nM for N-(7-methoxynaphthalen-1-yl)acetamide (agomelatine) for human sEH. View Source
